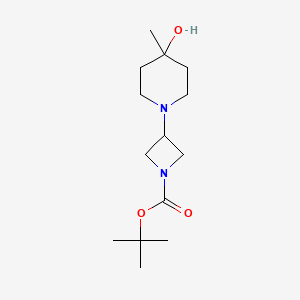
tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate
Vue d'ensemble
Description
The compound tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate is a chemical entity that appears to be a derivative of piperidine and azetidine structures. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and azetidine is a four-membered nitrogen-containing ring. The tert-butyl group is a common protecting group in organic synthesis, often used to protect carboxylic acids as esters during chemical reactions.
Synthesis Analysis
The synthesis of related compounds has been described in several studies. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through scalable routes, indicating the potential for the synthesis of similar compounds like tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate to be optimized for large-scale production . Another study reported the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which is structurally related and suggests that the synthesis of aziridine and azetidine derivatives is an area of active research . These synthetic methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate was determined, showing the importance of X-ray crystallography in understanding the conformation and stereochemistry of such molecules . Similarly, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated using single-crystal X-ray diffraction . These studies provide a foundation for analyzing the molecular structure of tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate.
Chemical Reactions Analysis
The reactivity of azetidine and aziridine rings has been explored in various studies. For instance, silylmethyl-substituted aziridine and azetidine were used as masked dipoles in cycloaddition reactions, which could be relevant for understanding the chemical reactivity of tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate . Additionally, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an intermediate for anticancer drugs highlights the potential bioactivity of related compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate are not directly reported, the properties of structurally similar compounds can provide insights. For example, the synthesis and characterization of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate involved the determination of its mass spectrometry and NMR spectra, which are crucial for understanding the physical properties of such compounds . Additionally, the synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate included a detailed analysis using various spectroscopic techniques, which could be applied to the compound of interest .
Applications De Recherche Scientifique
Synthesis and Structural Modification
Synthesis of Azetidine Analogues : Azetidine-2-carboxylic acid (Aze) analogs, including modifications at the 3-position with various heteroatomic side chains, have been synthesized. These modifications include creating amino acid-Aze chimeras, which are valuable for studying peptide activity's conformational influence (Sajjadi & Lubell, 2008).
Development of Bifunctional Compounds : Synthesis routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, have been explored. These routes enable further selective derivations, offering access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Structural Modification of tert-Butyl Esters : Research includes the modification of tert-butyl esters like tert-butyl 7α-chloro-and 7-β-chloro-7α-isopropoxy-3-methyl-1,1-dioxoceph-3-em-4-carboxylates, leading to compounds with potential applications in various fields, including medicinal chemistry (Vorona et al., 2007).
Novel Scaffold Development and Chemical Reactions
Creation of New Scaffolds for Substituted Piperidines : tert-Butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate has been synthesized as a new scaffold for preparing substituted piperidines, demonstrating the versatility of tert-butyl derivatives in medicinal chemistry (Harmsen et al., 2011).
Intramolecular Diels-Alder Reactions : The preparation and Diels-Alder reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate highlights the use of tert-butyl derivatives in complex organic syntheses (Padwa et al., 2003).
Biological and Medicinal Applications
Development of Antimicrobial Agents : Research into substituted phenyl azetidines, including those with tert-butyl groups, has been conducted to explore their potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Intermediate in Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate in small molecule anticancer drugs, showcases the role of tert-butyl derivatives in developing new therapeutic agents (Zhang et al., 2018).
Cytotoxic Activity in Derivatives : The synthesis and evaluation of derivatives of the tert-butyl ester of 7Z-acetylmethylene-3-methyl-3-cephem-4-carboxylic acid for cytotoxic activity further demonstrate the medicinal significance of tert-butyl compounds (Potoročina et al., 2009).
Safety And Hazards
The similar compound “tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” has been classified with the hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305, P338, P351 suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
tert-butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11(10-16)15-7-5-14(4,18)6-8-15/h11,18H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCIZISJGQOEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2CN(C2)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

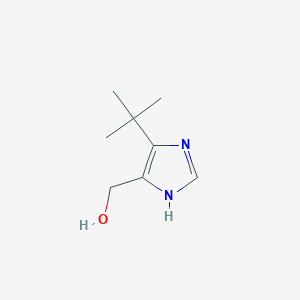
![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)
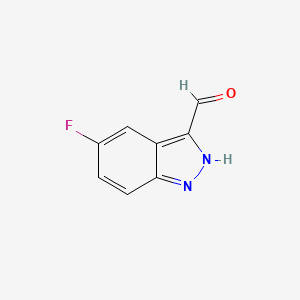
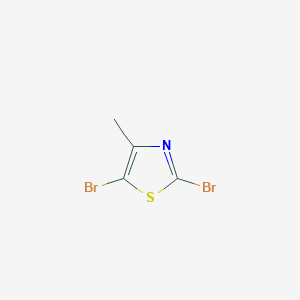
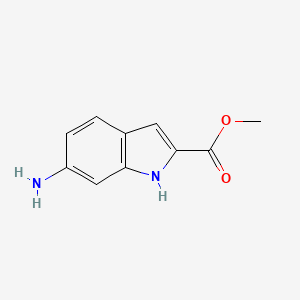
![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)


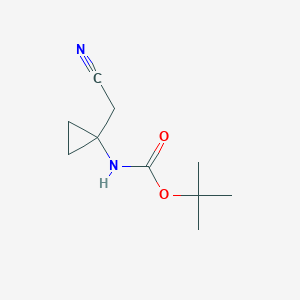

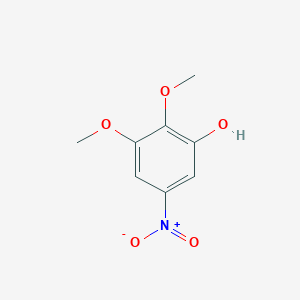
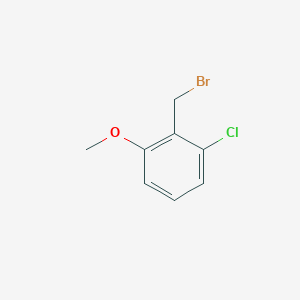
![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)
![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)